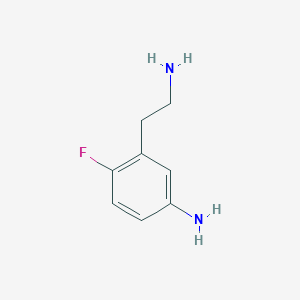

3-(2-Aminoethyl)-4-fluoroaniline

Description

3-(2-Aminoethyl)-4-fluoroaniline is a fluorinated aniline derivative with a 2-aminoethyl group (-CH₂CH₂NH₂) at the 3-position and a fluorine atom at the 4-position of the aromatic ring. This dual-functionalized structure combines the electronic effects of fluorine (electron-withdrawing) with the basicity and reactivity of the primary amine in the aminoethyl side chain.

Properties

CAS No. |

771573-12-7 |

|---|---|

Molecular Formula |

C8H11FN2 |

Molecular Weight |

154.18 g/mol |

IUPAC Name |

3-(2-aminoethyl)-4-fluoroaniline |

InChI |

InChI=1S/C8H11FN2/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5H,3-4,10-11H2 |

InChI Key |

SNSFZRPHMBBWEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)CCN)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-4-fluoroaniline typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluoroaniline to introduce a nitro group at the 3-position. This is followed by reduction of the nitro group to an amino group, and subsequent alkylation with ethylene oxide to introduce the ethylamine group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-4-fluoroaniline can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

3-(2-Aminoethyl)-4-fluoroaniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active amines.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of dyes, polymers, and other materials

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-4-fluoroaniline involves its interaction with specific molecular targets. The ethylamine group can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of certain receptors. Additionally, the fluorine atom can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Fluorinated Aniline Derivatives

Reactivity and Electronic Effects

- This contrasts with simpler analogs like 4-fluoroaniline, which lacks additional reactive sites .

- Fluorine vs. Difluoromethyl: The fluorine atom in 4-fluoroaniline moderately withdraws electrons, stabilizing the aromatic ring.

- Methyl vs.

Physicochemical Properties

- Solubility: The aminoethyl group improves water solubility compared to 4-fluoro-3-methylaniline or 3-(Difluoromethyl)-4-fluoroaniline, which are more hydrophobic due to methyl/difluoromethyl groups.

Biological Activity

3-(9-Anthryl)phenylboronic acid, also known as (3-anthracen-9-ylphenyl)boronic acid, is a compound that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in biological systems, and relevant research findings.

- Molecular Formula : C20H15BO2

- Molecular Weight : 298.1 g/mol

- IUPAC Name : (3-anthracen-9-ylphenyl)boronic acid

- Canonical SMILES : B(C1=CC(=CC=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42)(O)O

The biological activity of 3-(9-anthryl)phenylboronic acid primarily arises from its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biomolecules, leading to significant biological effects. The anthracene moiety enhances the compound’s photophysical properties, making it suitable for fluorescence-based assays and biomolecular labeling.

1. Cellular Disruption Studies

Research indicates that phenylboronic acids, including 3-(9-anthryl)phenylboronic acid, can disrupt cellular structures by forming complexes with cis-diols present in cellular components. For instance, studies have shown that treatment with boronic acids leads to significant cytoplasmic disruption in plant cells, indicating their potential use in studying cellular dynamics .

| Treatment Concentration | Percentage of Disrupted Cells |

|---|---|

| Low (0.1 mM) | 29% |

| Medium (0.5 mM) | 77% |

| High (1.0 mM) | 97% |

3. Fluorescent Labeling

Due to its unique structure and photophysical properties, this compound is employed in the labeling and detection of biomolecules. Its ability to fluoresce makes it a valuable tool in biochemical assays where visualization of molecular interactions is crucial.

Case Study 1: Cellular Impact Assessment

A study investigated the impact of various boronic acids on plant cell viability and structure. The findings revealed that higher concentrations of boronic acids led to increased cellular disruption and death, particularly highlighting the role of phenylboronic acids in altering cytoplasmic integrity .

Case Study 2: Fluorescence-Based Sensing

Another research highlighted the use of 3-(9-anthryl)phenylboronic acid in developing fluorescent sensors for detecting specific biomolecules. The study demonstrated that the compound could selectively bind to target molecules, enabling sensitive detection through fluorescence changes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.